tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate

Medicinal Chemistry Lead Optimization Isosteric Replacement

tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (CAS 2065250-71-5) is a rationally designed 'stretched' isostere that replaces a morpholine ring with a larger, conformationally flexible scaffold. Unlike simple morpholine or unsubstituted azetidine analogs, this compound's expanded 3D spatial footprint—confirmed by X-ray crystallography—enables exploration of new binding pocket regions. Critical for lead optimization programs aiming to improve potency, selectivity, or overcome resistance. The orthogonal Boc-protected azetidine nitrogen allows selective functionalization for library synthesis. Supplied at ≥95% purity, stored at room temperature. For medicinal chemistry and drug discovery R&D.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 2065250-71-5
Cat. No. B6601933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
CAS2065250-71-5
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2COCCN2
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-9(7-14)10-8-16-5-4-13-10/h9-10,13H,4-8H2,1-3H3
InChIKeyXYSFNMYJMVYCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5) Procurement & Chemical Profile


tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5) is a heterocyclic organic compound that serves as a specialized building block in medicinal chemistry and drug discovery. Its molecular formula is C12H22N2O3, with a molecular weight of 242.31 g/mol . This compound features a strained azetidine ring and a property-modulating morpholine moiety, making it a versatile scaffold for the synthesis of more complex molecules. It is commonly supplied with a minimum purity of 95% and is typically stored at room temperature .

Why Generic Azetidine or Morpholine Building Blocks Cannot Substitute for tert-Butyl 3-(Morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5)


This specific compound is not a simple combination of azetidine and morpholine; it is a rationally designed 'stretched' isostere. Generic substitutions (e.g., using a simple morpholine or an unsubstituted azetidine) fail to replicate its three-dimensional molecular geometry. Published studies using X-ray diffraction and exit vector plot analysis have demonstrated that this compound possesses a larger spatial footprint and increased conformational flexibility compared to the parent morpholine heterocycle [1]. These precise geometric differences are critical for modulating target binding in lead optimization programs and cannot be achieved with simpler, commercially available analogs. Therefore, substituting this compound without data-driven justification introduces significant risk of altered or failed biological activity.

Quantitative Evidence for Selecting tert-Butyl 3-(Morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5)


Spatial Differentiation: 'Stretched' Geometry vs. Parent Morpholine

This compound is a 'stretched' isostere of morpholine. X-ray diffraction and exit vector plot analysis directly compared its molecular geometry to that of the parent heterocycle, morpholine [1]. The analysis demonstrated a larger spatial footprint and increased conformational flexibility [1].

Medicinal Chemistry Lead Optimization Isosteric Replacement

Orthogonal Synthetic Handle: Boc-Protected Azetidine Nitrogen

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen. This is a standard, quantifiable feature for orthogonal deprotection strategies. While not a comparative advantage unique to this molecule, it is a critical feature for its utility . The presence of the Boc group allows for selective deprotection under acidic conditions (e.g., TFA), leaving the morpholine ring intact for further functionalization.

Organic Synthesis Medicinal Chemistry Building Blocks

Vendor-Specified Purity and Stability: Baseline for Procurement

Reputable vendors, such as Sigma-Aldrich, specify a minimum purity of 95% for this compound and recommend storage at room temperature . This provides a quantifiable baseline for procurement and ensures consistency in research applications.

Quality Control Procurement Chemical Synthesis

Primary Application Scenarios for tert-Butyl 3-(Morpholin-3-yl)azetidine-1-carboxylate (CAS: 2065250-71-5)


Lead Optimization: Exploring Chemical Space with 'Stretched' Morpholine Isosteres

Use this compound as a building block to replace a morpholine ring in a lead series. Its larger size and increased flexibility [1] allow medicinal chemists to explore new regions of a target's binding pocket, potentially improving potency, selectivity, or overcoming resistance mechanisms that have evolved against simpler morpholine-containing leads.

Synthesis of Patent-Free Bioisosteres for Drug Development

Incorporate this 'stretched' analog into known drug scaffolds to create novel, patent-free chemical entities. As demonstrated in related work on 'angular' spirocyclic azetidines [1], such isosteric replacements can yield analogs with similar physicochemical properties and high biological activity, offering a strategic advantage in intellectual property generation.

Development of Advanced Synthetic Intermediates and Libraries

Leverage the orthogonal Boc-protected azetidine nitrogen to selectively functionalize this scaffold. This enables the creation of diverse, complex libraries for high-throughput screening, where the unique 3D geometry of this building block increases the likelihood of discovering novel hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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